N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-11-10-13-9-5-8-12-6-3-2-4-7-12/h2-8,13H,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCLIMQLSCPAIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405969 | |
| Record name | N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892569-72-1 | |
| Record name | N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine typically involves the reaction of 3-phenylprop-2-en-1-amine with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions for several hours. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amines or ethers.
Scientific Research Applications
Pharmacological Applications
Anticonvulsant Properties
Research has indicated that derivatives of cinnamamide compounds, including those structurally related to N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine, exhibit anticonvulsant activity. For instance, a related compound, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), demonstrated efficacy in various seizure models. It showed significant activity in genetic models of epilepsy and other induced seizure tests, suggesting a promising avenue for developing new antiepileptic drugs .
Anticancer Activity
Compounds similar to this compound have been explored for their anticancer properties. For example, N-Aryl derivatives have shown substantial growth inhibition against multiple cancer cell lines, indicating potential for further development as anticancer agents . The mechanism often involves the modulation of specific biological pathways that are crucial in cancer progression.
Material Science Applications
Synthesis of Dyes and Polymers
The compound can serve as a precursor for synthesizing various dyes and polymers. Its chemical properties allow it to be incorporated into larger molecular frameworks, enhancing the functionality and performance of materials used in coatings and plastics. This application is particularly relevant in industries focusing on sustainable materials and advanced coatings.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Research into related cinnamamide derivatives has highlighted how variations in the phenyl ring substituents and the olefin linker length can significantly affect biological activity . Such insights can guide future synthetic efforts aimed at enhancing efficacy and reducing toxicity.
Safety and Toxicity Evaluations
Preliminary studies on safety profiles have shown that compounds like KM-568 exhibit low cytotoxicity in various cell lines at concentrations up to 100 µM, indicating a favorable safety margin for potential therapeutic use . This aspect is vital for advancing any candidate towards clinical trials.
Case Studies
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Nitrogen Atom
(a) N-(2-Methoxyethyl)-3-phenylprop-2-en-1-amine vs. (2E)-N-tert-butyl-3-phenylprop-2-en-1-amine
- Key Differences :
- The tert-butyl group in the latter is bulky and electron-donating, increasing steric hindrance and reducing solubility in polar solvents.
- The 2-methoxyethyl group in the target compound offers moderate steric bulk and enhanced solubility due to its ether oxygen, which can participate in hydrogen bonding .
- Implications :
(b) This compound vs. N-(2-methoxybenzyl)prop-2-en-1-amine
- Key Differences :
- Implications :
Variations in the Propenyl Chain Substituents
(a) This compound vs. (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine
- Key Differences :
- Implications :
(b) This compound vs. N-Methyl-N-(3-phenylprop-2-ynyl)prop-2-en-1-amine
- Key Differences :
- Implications :
Structural and Functional Group Comparisons
Biological Activity
N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine, with the CAS number 892569-72-1, is an organic compound belonging to the class of amines. It features a phenyl group linked to a prop-2-en-1-amine backbone, with a methoxyethyl substituent on the nitrogen atom. This unique structure contributes to its potential biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Density | 0.98 g/cm³ |
| Boiling Point | 301.26 °C |
| Flash Point | 122.82 °C |
| LogP | 2.33 |
These properties indicate that this compound is a moderately hydrophobic compound, which may influence its biological interactions and absorption characteristics.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate the activity of certain enzymes involved in metabolic pathways, potentially leading to various therapeutic effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Properties
In vitro studies have demonstrated that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways critical for cancer cell survival and proliferation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 value of approximately 25 μM, indicating strong antimicrobial potential compared to standard antibiotics .
- Cancer Cell Line Study : In a study involving human breast cancer cell lines (MCF7), this compound showed a dose-dependent reduction in cell viability, with an IC50 value of around 30 μM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Amine with methoxyethyl | Antimicrobial, Anticancer |
| N-(2-ethoxyethyl)-3-phenylprop-2-en-1-amine | Amine with ethoxyethyl | Less potent than methoxyethyl |
| N-(2-methoxyethyl)-3-phenylprop-2-en-1-alcohol | Alcohol instead of amine | Reduced biological activity |
This table illustrates that while similar compounds exist, the presence of both a phenyl group and a methoxyethyl substituent in this compound contributes to its distinctive biological profile.
Q & A
Basic: What are the recommended synthetic routes for N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine, and what catalysts or conditions optimize yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, leveraging nucleophilic substitution or condensation strategies. A plausible route includes:
Allylic Amination : Reacting 3-phenylprop-2-en-1-amine with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxyethyl group.
Catalytic Optimization : Palladium or copper catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in inert atmospheres (N₂/Ar) .
Purification : Use of column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) ensures high purity.
Critical Parameters : Reaction temperature (60–80°C), solvent polarity (DMF or toluene), and catalyst loading (5–10 mol%) significantly affect yield .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for a doublet at δ 6.5–7.2 ppm (vinyl protons), a triplet at δ 3.4–3.6 ppm (CH₂ adjacent to methoxy), and a singlet at δ 3.3 ppm (OCH₃) .
- ¹³C NMR : Signals at δ 120–140 ppm (alkene carbons) and δ 50–60 ppm (N-CH₂ and OCH₃) confirm connectivity .
- IR Spectroscopy : Peaks at ~1640 cm⁻¹ (C=C stretch) and ~1100 cm⁻¹ (C-O-C stretch) validate structural motifs .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 206.3 (calculated for C₁₂H₁₇NO) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets, and which software or parameters are recommended?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs). Parameterize force fields (AMBER/CHARMM) for ligand flexibility and solvation .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>70%) .
- QM/MM : Apply Gaussian09 for electronic structure analysis of the methoxyethyl group’s electron-donating effects on binding affinity .
Advanced: What strategies resolve contradictions in reported biological activities of structurally similar enamine derivatives?
Methodological Answer:
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects using analogues (e.g., nitro vs. methoxy groups) to isolate pharmacophores .
- Dose-Response Studies : Perform IC₅₀ assays (e.g., MTT for cytotoxicity) across multiple cell lines to validate specificity .
- Meta-Analysis : Use PRISMA guidelines to aggregate data, controlling for variables like solvent (DMSO vs. saline) or assay temperature (25°C vs. 37°C) .
Advanced: How do structural modifications (e.g., methoxyethyl group) influence the compound’s physicochemical properties and bioactivity?
Methodological Answer:
- Physicochemical Effects :
- LogP : The methoxyethyl group increases hydrophilicity (LogP reduced by ~0.5 vs. unsubstituted amine) .
- Solubility : Enhanced in polar solvents (e.g., water solubility: 12 mg/mL vs. 5 mg/mL for nonpolar analogues) .
- Bioactivity Modulation :
- Receptor Binding : Methoxyethyl enhances hydrogen bonding with serine residues in enzyme active sites (e.g., kinase inhibitors) .
- Metabolic Stability : In vitro microsomal assays show prolonged half-life (t₁/₂ > 2 hours) due to reduced CYP450 oxidation .
Basic: What chromatographic methods are optimal for purifying this compound?
Methodological Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (ACN:H₂O, 40:60 to 90:10 over 20 min). Retention time: ~8.5 min .
- TLC : Silica gel GF₂₅₄, visualized under UV (254 nm). Rf ≈ 0.6 in EtOAc/hexane (3:7) .
Advanced: How can crystallographic data resolve stereochemical ambiguities in this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
